molecular formula C11H11NO3 B1277637 3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile CAS No. 4640-69-1

3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile

Cat. No. B1277637
CAS RN: 4640-69-1
M. Wt: 205.21 g/mol
InChI Key: JFSNSYKHZRHIGE-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile is a chemical compound that is part of a broader class of organic molecules which can be used as intermediates in the synthesis of various heterocyclic compounds. The compound features a nitrile group attached to a ketone, with the phenyl ring bearing two methoxy substituents. This structure is significant in synthetic chemistry due to its potential reactivity and utility in forming more complex molecules.

Synthesis Analysis

The synthesis of related compounds such as 3,3-dimethoxypropanenitrile has been reported using elimination and addition reactions. Starting from 2-chloro-3-phenylsulfonylpropanenitrile, the elimination of HCl was performed at low temperatures to yield 3-phenylsulfonylpropanenitrile with an 88% yield. Further reaction with sodium methoxide in methanol produced 3,3-dimethoxypropanenitrile with a high yield of 98%. Innovations in the reaction conditions, such as using THF as a solvent and an excess of sodium methoxide, optimized the synthesis process .

Molecular Structure Analysis

The molecular structure of compounds containing the 3,4-dimethoxyphenyl moiety has been elucidated using X-ray crystallography. For instance, the molecular structure of a strongly fluorescent oxazole derivative with the 3,4-dimethoxyphenyl group was determined, showcasing the utility of such moieties in the design of optically active and fluorescent molecules .

Chemical Reactions Analysis

Compounds with the 3,4-dimethoxyphenyl group can undergo various chemical reactions. An unusual Michael addition reaction has been described where 3,3-dimethoxypropanenitrile reacts with 2-aryl-substituted acrylates to form intermediates that can be converted into pyrido[2,3-d]pyrimidines under specific conditions . Additionally, photochemical reactions of β-cyanochalcone derivatives with similar substituents have been observed to result in anomalous dimerization through isomerization when exposed to sunlight in the solid state .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of this compound are not detailed in the provided papers, the properties of similar compounds can be inferred. The presence of methoxy groups generally increases the solubility in organic solvents, and the nitrile group can participate in various chemical reactions, such as nucleophilic addition or reduction. The ketone functionality is also reactive and can be involved in condensation reactions. The physical properties such as melting point, boiling point, and solubility are likely to be influenced by the presence of these functional groups and the overall molecular structure .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Oxidative Cyclizations: 3-Oxopropanenitriles, including compounds similar to 3-(3,4-Dimethoxyphenyl)-3-oxopropanenitrile, are used in oxidative cyclizations with conjugated alkenes. This process is facilitated by manganese(III) acetate, leading to the formation of dihydrofuran-3-carbonitriles (Yılmaz, Uzunalioğlu, & Pekel, 2005).
  • Radical Cyclization: Studies have shown that cerium(IV) ammonium nitrate in ether solvents can be used for radical cyclization of 3-oxopropanenitriles, leading to the formation of 4,5-dihydrofurans, highlighting the versatility of these compounds in chemical reactions (Yılmaz, 2011).

Antimicrobial Applications

  • Synthesis of Novel Derivatives for Antimicrobial Studies: 3-Oxopropanenitriles can be used as precursors for synthesizing novel bis-thiadiazole and bis-thiazole derivatives. These compounds have shown promising results in antimicrobial studies (Kheder & Mabkhot, 2012).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-14-10-4-3-8(7-11(10)15-2)9(13)5-6-12/h3-4,7H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSNSYKHZRHIGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427441
Record name 3-(3,4-dimethoxyphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4640-69-1
Record name 3,4-Dimethoxy-β-oxobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4640-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-dimethoxyphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dry acetonitrile (1.8 ml) was added to a solution of n-butyl lithium (a 2.5M solution in hexane, 13.8 ml) in dry THF (30 ml) at -78° C. and the mixture was stirred at the same temperature for 1 hour to which was subsequently added a solution of methyl 3,4-dimethoxybenzoate (6.42 g) in dry THF (15 ml). The mixture was stirred at -78° C. for 3 hours and then at room temperature for 1 hour. Water (100 ml) was added to the reaction solution and the resultant mixture was extracted with ethyl ether (100 ml). After the aqueous layer was acidified with 6 N hydrochloric acid, it was extracted with ethyl acetate (200 ml×3). The organic layers were combined, washed with saturated brine and then dried over anhydrous sodium sulfate. Then, the solvent was distilled away under a reduced pressure. The resultant residue was crystallized from ethyl acetate-hexane to obtain the title compound (3.6 g) as pale yellow crystals.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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